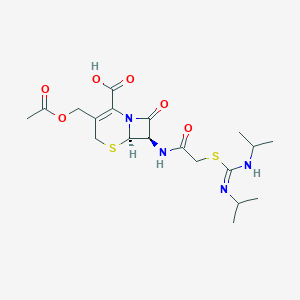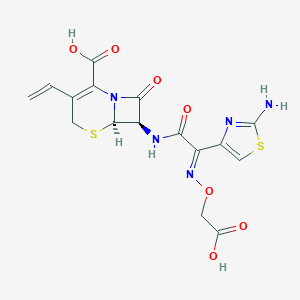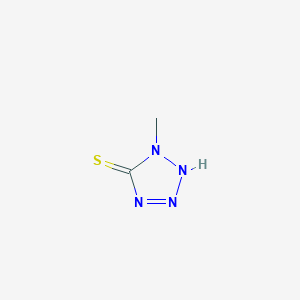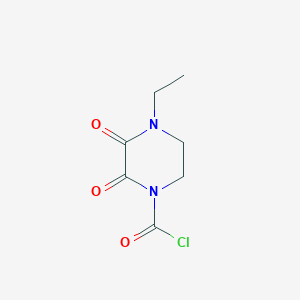![molecular formula C11H14N4O5S B193852 Ceftazidime impureté G [EP] CAS No. 194241-83-3](/img/structure/B193852.png)
Ceftazidime impureté G [EP]
Vue d'ensemble
Description
an impurity of ceftazidime
Applications De Recherche Scientifique
Contrôle de la qualité des médicaments
Ceftazidime EP Impurity G peut être utilisé pour le développement de méthodes analytiques, la validation de méthodes (AMV), l'application de contrôle de la qualité (QC) pour les demandes d'autorisation abrégée de mise sur le marché (ANDA) ou pendant la production commerciale de ceftazidime pentahydraté .
2. Prédiction in silico de l'ADME et de la toxicité L'absorption, la distribution, le métabolisme, l'excrétion et la toxicité (ADMET) du ceftazidime et de ses impuretés, y compris l'impureté G, ont été prédites par des méthodes in silico . Cette approche peut contribuer à améliorer le contrôle de la qualité des médicaments.
Étude de la pharmacocinétique
La pharmacocinétique du ceftazidime et de ses impuretés a été étudiée. Par exemple, il a été constaté que certaines impuretés ont une forte lipophilie, une bonne absorption intestinale et une mauvaise excrétion dans l'organisme .
Analyse structurale
Les impuretés du ceftazidime, y compris l'impureté G, peuvent être classées en trois catégories selon leurs caractéristiques structurales . Cette classification peut aider à comprendre les propriétés et les effets potentiels de ces impuretés.
Étude de la stabilité du médicament
La stabilité du ceftazidime et de ses impuretés a été étudiée. Ces informations sont cruciales pour garantir l'efficacité et la sécurité du médicament .
Mécanisme D'action
Target of Action
Ceftazidime Impurity G [EP], like Ceftazidime, primarily targets the penicillin-binding proteins (PBPs) . PBPs are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .
Mode of Action
Ceftazidime Impurity G [EP] inhibits the PBPs, which in turn disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition impairs cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ceftazidime Impurity G [EP] is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, the compound disrupts the synthesis of lipid-linked intermediates and early stages of cytoplasmic peptidoglycan synthesis .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime Impurity G [EP] are predicted to be similar to those of Ceftazidime . Ceftazidime is known for its high blood concentration, low protein binding rate (10–17%), renal excretion (80–90%), wide distribution in vivo, and blood–brain barrier penetration (25%) .
Result of Action
The primary result of the action of Ceftazidime Impurity G [EP] is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against a variety of bacterial infections .
Action Environment
The action of Ceftazidime Impurity G [EP] can be influenced by various environmental factors. For instance, the compound’s lipophilicity, intestinal absorption, and excretion in the body can affect its efficacy . It’s also important to note that certain impurities in the drug can enhance its toxicity .
Analyse Biochimique
Biochemical Properties
Ceftazidime Impurity G [EP] plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong lipophilicity, good intestinal absorption, and poor excretion in the body
Cellular Effects
The effects of Ceftazidime Impurity G [EP] on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have neurotoxic and genotoxic effects .
Molecular Mechanism
The molecular mechanism of action of Ceftazidime Impurity G [EP] involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to bind with DNA and protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Ceftazidime Impurity G [EP] can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Ceftazidime Impurity G [EP] vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Ceftazidime Impurity G [EP] is involved in various metabolic pathways It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Ceftazidime Impurity G [EP] is transported and distributed within cells and tissues It interacts with transporters or binding proteins and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Ceftazidime Impurity G [EP] and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVANDLQOZMMJ-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173047 | |
| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194241-83-3 | |
| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194241833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((((1Z)-1-(2-AMINOTHIAZOL-4-YL)-2-((OXOETHYL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF63LFC0D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)






